molecular formula C14H18F2N2O B5403461 N-cycloheptyl-N'-(2,4-difluorophenyl)urea

N-cycloheptyl-N'-(2,4-difluorophenyl)urea

Katalognummer B5403461
Molekulargewicht: 268.30 g/mol
InChI-Schlüssel: ABZWOZKQLKBSEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-N'-(2,4-difluorophenyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that targets cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the flow of chloride ions across the cell membrane. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disorder. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.

Wirkmechanismus

N-cycloheptyl-N'-(2,4-difluorophenyl)urea inhibits the function of CFTR protein by binding to a specific site on the protein. This binding prevents the opening of the chloride ion channel, thereby reducing the flow of chloride ions across the cell membrane. This inhibition of CFTR function leads to the reduction of mucus production and the improvement of lung function in cystic fibrosis patients.
Biochemical and physiological effects:
The biochemical and physiological effects of N-cycloheptyl-N'-(2,4-difluorophenyl)urea have been extensively studied in vitro and in vivo. N-cycloheptyl-N'-(2,4-difluorophenyl)urea has been shown to improve chloride ion transport across the cell membrane, reduce mucus production, and improve lung function in cystic fibrosis patients. It has also been shown to reduce the growth of cysts in polycystic kidney disease and decrease inflammation in chronic obstructive pulmonary disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-cycloheptyl-N'-(2,4-difluorophenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for CFTR protein and can effectively inhibit its function. However, N-cycloheptyl-N'-(2,4-difluorophenyl)urea also has some limitations. It can be toxic at high concentrations, and its effect on other ion channels and transporters needs to be carefully evaluated.

Zukünftige Richtungen

For N-cycloheptyl-N'-(2,4-difluorophenyl)urea research include the development of more potent and selective inhibitors, the evaluation of its effect on other diseases, and the identification of biomarkers for patient selection and monitoring. N-cycloheptyl-N'-(2,4-difluorophenyl)urea research is expected to lead to the development of new therapies for cystic fibrosis and other diseases.

Synthesemethoden

N-cycloheptyl-N'-(2,4-difluorophenyl)urea can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of cycloheptylamine with 2,4-difluorophenyl isocyanate to form N-cycloheptyl-N'-(2,4-difluorophenyl)urea. The crude product is then purified using column chromatography to obtain pure N-cycloheptyl-N'-(2,4-difluorophenyl)urea. The synthesis of N-cycloheptyl-N'-(2,4-difluorophenyl)urea is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-N'-(2,4-difluorophenyl)urea has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. It has been shown to improve the function of mutant CFTR channels and increase chloride ion transport across the cell membrane. N-cycloheptyl-N'-(2,4-difluorophenyl)urea has also been studied for its potential use in treating other diseases such as polycystic kidney disease, chronic obstructive pulmonary disease, and secretory diarrhea.

Eigenschaften

IUPAC Name

1-cycloheptyl-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O/c15-10-7-8-13(12(16)9-10)18-14(19)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZWOZKQLKBSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptyl-3-(2,4-difluorophenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.